![molecular formula C17H14N2O2 B1438283 2-(Benzylamino)quinoline-4-carboxylic acid CAS No. 1097017-44-1](/img/structure/B1438283.png)
2-(Benzylamino)quinoline-4-carboxylic acid
Overview
Description
2-(Benzylamino)quinoline-4-carboxylic acid is a chemical compound with the CAS Number: 1097017-44-1 . It has a molecular weight of 278.31 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acid derivatives has been achieved by reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under InCl3 catalysis and microwave irradiation . Isolated yields up to 57% within 3 minutes have been obtained . Another method involves a three-component synthesis based on the Doebner Hydrogen-Transfer Reaction .Molecular Structure Analysis
The IUPAC name for this compound is 2-(benzylamino)-4-quinolinecarboxylic acid . The InChI code is 1S/C17H14N2O2/c20-17(21)14-10-16(18-11-12-6-2-1-3-7-12)19-15-9-5-4-8-13(14)15/h1-10H,11H2,(H,18,19)(H,20,21) .Chemical Reactions Analysis
Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 278.31 .Scientific Research Applications
Drug Discovery
Quinoline, the core structure of “2-(Benzylamino)quinoline-4-carboxylic acid”, is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry .
Industrial and Synthetic Organic Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It’s an essential heterocyclic compound .
Synthesis of Biologically and Pharmaceutically Active Compounds
Quinoline and its analogues have been synthesized for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported for the construction of this scaffold .
Alkaline Phosphatase Inhibitors
Quinoline-4-carboxylic acid has been investigated as a highly potent scaffold for the development of alkaline phosphatase inhibitors .
Antimalarial Drugs
Quinoline is the core structure of the first and most widely used antimalarial agent, quinine . It’s also present in the closely related derivatives chloroquine and mefloquine .
Organic Light-Emitting Diodes (OLEDs)
Quinolines provide frameworks for industrial uses including organic light-emitting diodes (OLEDs) .
Photovoltaic Cells
Quinoline-based compounds are also used in photovoltaic cells .
Solvents for Terpenes and Resins
Mechanism of Action
Target of Action
The primary targets of 2-(Benzylamino)quinoline-4-carboxylic acid are alkaline phosphatases . These enzymes play a crucial role in many biological processes, including signal transduction, nucleotide synthesis, and maintaining cellular pH .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This interaction results in the disruption of the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in .
Biochemical Pathways
The inhibition of alkaline phosphatases affects various biochemical pathways. These enzymes are involved in the hydrolysis of phosphate esters, a critical step in many metabolic pathways. The inhibition of these enzymes can disrupt these pathways, leading to downstream effects .
Pharmacokinetics
Compounds with higher lipophilicity, such as this one, generally display higher activity , which could suggest good bioavailability.
Result of Action
The molecular and cellular effects of the action of 2-(Benzylamino)quinoline-4-carboxylic acid include the disruption of normal cellular processes due to the inhibition of alkaline phosphatases . This can lead to changes in cellular metabolism and other downstream effects .
Action Environment
The action, efficacy, and stability of 2-(Benzylamino)quinoline-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of the compound, as alkaline phosphatases have optimal activity at alkaline pH levels . Additionally, the compound’s stability could be affected by factors such as temperature and light.
properties
IUPAC Name |
2-(benzylamino)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-17(21)14-10-16(18-11-12-6-2-1-3-7-12)19-15-9-5-4-8-13(14)15/h1-10H,11H2,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNFPIDJPGPAPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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